molecular formula C13H9N2NaO3S2 B2474253 Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate CAS No. 1264044-33-8

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate

Cat. No.: B2474253
CAS No.: 1264044-33-8
M. Wt: 328.34
InChI Key: ZIZKBYWDWULASB-UHFFFAOYSA-M
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Description

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is a heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzothiazole ring, which is fused to a benzene ring and substituted with an amino group and a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid . The reaction mixture is then heated to promote cyclization, forming the benzothiazole ring.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group and sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a benzothiazole ring, used in the synthesis of more complex derivatives.

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    Sulfanilic acid: Contains a sulfonate group and an amino group, similar to sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate.

Uniqueness

This compound is unique due to its combination of a benzothiazole ring, an amino group, and a sulfonate group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications, including enzymatic assays and medicinal research .

Properties

IUPAC Name

sodium;4-amino-3-(1,3-benzothiazol-2-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S2.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZKBYWDWULASB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N2NaO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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